molecular formula C15H10ClNO B091939 6-Chloro-2-phenylquinolin-4-ol CAS No. 17282-72-3

6-Chloro-2-phenylquinolin-4-ol

Cat. No. B091939
CAS RN: 17282-72-3
M. Wt: 255.7 g/mol
InChI Key: QKTGFMIEELHDSD-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinolin-4-ol is a chemical compound with the molecular formula C15H10ClNO . It has an average mass of 255.699 Da and a monoisotopic mass of 255.045090 Da . It is also known by other names such as 2 (1H)-Quinolinone, 6-chloro-4-phenyl-, 2-Quinolinol, 6-chloro-4-phenyl-, and 6-chloro-4-phenyl-1H-quinolin-2-one .


Synthesis Analysis

The synthesis of quinoline derivatives like 6-Chloro-2-phenylquinolin-4-ol often involves various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Additionally, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also employed for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-phenylquinolin-4-ol consists of a quinoline moiety substituted with a phenyl group . The quinoline moiety is a bicyclic compound containing a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .

Future Directions

The future directions for 6-Chloro-2-phenylquinolin-4-ol and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. Quinoline derivatives have shown a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, continued research in this area is expected.

properties

IUPAC Name

6-chloro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFMIEELHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920686
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenylquinolin-4-ol

CAS RN

112182-50-0
Record name 6-Chloro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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